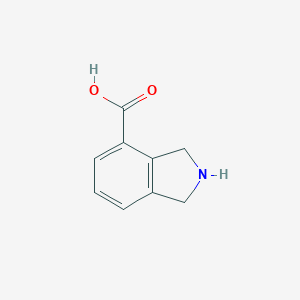

Isoindoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJKVAYXOGIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438135 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-13-7 | |

| Record name | isoindoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoindoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and functional handles make it an attractive building block for the synthesis of novel therapeutic agents. Derivatives of the isoindoline core have shown a wide range of biological activities, highlighting the potential of this scaffold in targeting various signaling pathways. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl isoindoline-4-carboxylate hydrochloride. An alternative two-step approach involves the synthesis of a Boc-protected intermediate, 2-(tert-butoxycarbonyl)this compound, followed by the deprotection of the amine.

Method 1: Hydrolysis of Methyl Isoindoline-4-carboxylate Hydrochloride

This method provides a straightforward conversion of the commercially available methyl ester hydrochloride to the desired carboxylic acid. Both alkaline and acidic hydrolysis conditions can be employed.

Experimental Protocol: Alkaline Hydrolysis

-

Dissolution: Dissolve methyl isoindoline-4-carboxylate hydrochloride in a suitable solvent such as methanol or a mixture of methanol and water.

-

Base Addition: Add an excess of an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 3-4 using a dilute acid, such as 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure product.

Experimental Protocol: Acidic Hydrolysis

-

Reaction Setup: Suspend methyl isoindoline-4-carboxylate hydrochloride in an aqueous solution of a strong acid, such as 6M hydrochloric acid (HCl).

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, collect it by vacuum filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization as described in the alkaline hydrolysis protocol.

Method 2: Synthesis via Boc-Protected Intermediate

This two-step method involves the synthesis of 2-(tert-butoxycarbonyl)this compound followed by the removal of the Boc protecting group.

Step 1: Synthesis of 2-(tert-Butoxycarbonyl)this compound

Step 2: Deprotection of 2-(tert-Butoxycarbonyl)this compound

The Boc group can be removed under acidic conditions to yield the final product.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve 2-(tert-butoxycarbonyl)this compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl in dioxane).

-

Reaction: Stir the reaction mixture at room temperature for a period of 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with a non-polar solvent, such as diethyl ether, to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration.

-

-

Neutralization and Purification: To obtain the free carboxylic acid, dissolve the hydrochloride salt in water and neutralize with a mild base, such as sodium bicarbonate, until precipitation is complete. Collect the solid and purify by recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Characterization of this compound

Detailed experimental characterization data for this compound is not extensively reported in publicly available literature. However, based on the known spectral properties of similar compounds and general principles of spectroscopy, the expected data is summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not reported |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons of the isoindoline ring system, as well as a broad singlet for the carboxylic acid proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | broad s | 1H | Carboxylic acid proton (-COOH) |

| ~7.2-7.8 | m | 3H | Aromatic protons |

| ~4.5-5.0 | s | 4H | Methylene protons (-CH₂-N-CH₂-) of the isoindoline ring |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | Carboxylic acid carbonyl carbon (-COOH) |

| ~120-145 | Aromatic carbons |

| ~50-55 | Methylene carbons (-CH₂-N-CH₂-) of the isoindoline ring |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a broad O-H stretch and a strong C=O stretch from the carboxylic acid group, in addition to C-H and C=C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 2850-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1450-1600 | Medium | C=C stretch (aromatic) |

| 1210-1320 | Strong | C-O stretch of the carboxylic acid |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the isoindoline ring.

| m/z | Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 118 | [M - COOH]⁺ |

Applications in Drug Development and Relevant Signaling Pathways

While specific biological activities of this compound are not widely documented, the isoindoline scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of isoindoline have been investigated for a multitude of therapeutic applications, suggesting potential areas of interest for this compound.

Methyl isoindoline-4-carboxylate hydrochloride serves as an intermediate in the synthesis of compounds used to create aminoalkylbenzoic acid derivatives for treating a range of neurological and sleep disorders.[2] This indicates that this compound itself could be a valuable starting material for the development of new central nervous system (CNS) active agents.

Furthermore, isoindoline derivatives have been explored as:

-

PPARδ Agonists: Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a key role in fatty acid metabolism. Agonists of PPARδ have potential for the treatment of metabolic diseases.

-

Neuroprotective Agents: Some isoindoline derivatives have shown protective effects in neuronal cell models of oxidative stress, potentially through the modulation of the NRF2 signaling pathway.

-

Anti-inflammatory and Anti-cancer Agents: The isoindoline core is present in drugs like lenalidomide and pomalidomide, which are immunomodulatory drugs used in the treatment of multiple myeloma and other cancers. Their mechanism of action often involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Potential Signaling Pathway Involvement

Caption: Potential signaling pathways targeted by isoindoline derivatives.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery. This guide provides a foundational understanding of its synthesis and expected characterization parameters. While specific experimental data for the parent compound is limited, the provided protocols and predicted spectral data offer a strong starting point for researchers. The diverse biological activities of the broader isoindoline class suggest that this compound and its future derivatives are promising candidates for the development of novel therapeutics targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted.

References

An In-depth Technical Guide to the Spectroscopic Properties of Isoindoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural resemblance to biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with general experimental protocols.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H (peri to COOH) |

| ~7.4-7.6 | Triplet | 1H | Ar-H |

| ~7.2-7.4 | Doublet | 1H | Ar-H |

| ~4.5-4.7 | Singlet | 4H | -CH₂-N-CH₂- |

| ~3.0-4.0 | Singlet (broad) | 1H | -NH- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~140-145 | Ar-C (quaternary) |

| ~130-135 | Ar-C (quaternary) |

| ~128-132 | Ar-CH |

| ~125-128 | Ar-CH |

| ~120-125 | Ar-CH |

| ~50-55 | -CH₂-N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid |

| ~3300-3400 | Medium | N-H stretch of secondary amine |

| ~1700-1680 | Strong | C=O stretch of carboxylic acid[1] |

| ~1600, ~1475 | Medium-Weak | C=C aromatic ring stretches |

| ~1320-1210 | Medium | C-O stretch of carboxylic acid[2] |

| ~1300-1200 | Medium | C-N stretch of amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163 | [M]⁺, Molecular ion |

| 146 | [M-OH]⁺ |

| 118 | [M-COOH]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Actual experimental conditions may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 14 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to approximately 0 to 200 ppm.

IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the analyte.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Biological activity of Isoindoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Isoindoline-4-Carboxylic Acid and Related Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly those incorporating a carboxylic acid moiety at the 4-position or related functional groups like the isoindolinone and isoindoline-1,3-dione (phthalimide) cores, exhibit a remarkable breadth of biological activities.[1][2] These compounds have garnered significant attention for their therapeutic potential, leading to the development of clinical drugs for various indications.[1] This guide provides a comprehensive overview of the key biological activities of isoindoline derivatives, focusing on their roles as enzyme inhibitors and therapeutic agents. It includes quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support ongoing research and development efforts.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which isoindoline derivatives exert their biological effects is through the inhibition of key enzymes involved in pathological processes. This section details their activity against several major enzyme classes.

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of Histone Deacetylase 11 (HDAC11).[3] HDACs are critical regulators of gene expression, and their dysregulation is implicated in cancer and inflammatory diseases. The development of selective HDAC11 inhibitors is a promising therapeutic strategy.[3] An advanced analog from this class, FT895, has shown promising cellular activity and pharmacokinetic properties, making it a valuable tool for studying HDAC11 biology.[3]

Carbonic Anhydrase (CA) Inhibition

Certain novel isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4] These metalloenzymes are crucial for pH regulation and other physiological processes. Since hCA II is involved in regulating intraocular pressure, these compounds are considered potential candidates for glaucoma treatment.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potential of several isoindolinone derivatives (referred to as 2a-f ) was evaluated against hCA I and hCA II, with acetazolamide (AAZ) used as a standard inhibitor. Compounds 2c and 2f were found to be superior to AAZ.[4]

| Compound | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) |

| 2c | hCA I | 11.48 ± 4.18 | 11.24 ± 0.291 |

| hCA II | 9.32 ± 2.35 | 13.02 ± 0.041 | |

| 2f | hCA I | 16.09 ± 4.14 | - |

| hCA II | 14.87 ± 3.25 | - | |

| AAZ (Standard) | hCA I | 436.20 | - |

| hCA II | 93.53 | - | |

| Data sourced from multiple studies for comparison.[4][5] |

Cyclooxygenase-2 (COX-2) Inhibition

Isoindoline hybrids incorporating pharmacophores like chalcone, oxime, or pyrazole have been designed as selective COX-2 inhibitors.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins from arachidonic acid.[6] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory and analgesic drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

Quantitative Data: COX-2 Inhibition

Several hybrid derivatives demonstrated moderate to potent COX-2 inhibition, with activity close to the standard drug celecoxib.[7]

| Compound | COX-2 IC₅₀ (µM) |

| 10b | 0.11 - 0.18 |

| 10c | 0.11 - 0.18 |

| 11a | 0.11 - 0.18 |

| 11d | 0.11 - 0.18 |

| 13 | 0.11 - 0.18 |

| 14 | 0.11 - 0.18 |

| Celecoxib (Standard) | 0.09 |

| Data represents a range for the most active compounds reported.[7] |

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action for isoindoline-based inhibitors.

Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione linked to N-benzyl pyridinium have been developed as inhibitors of acetylcholinesterase (AChE).[2] A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease; therefore, AChE inhibitors are a primary therapeutic approach.[2] The phthalimide core of these molecules is thought to interact with the peripheral anionic site of the AChE enzyme.[2]

Quantitative Data: Acetylcholinesterase Inhibition

Synthesized compounds demonstrated potent inhibitory activity, with IC₅₀ values significantly lower than the reference drug rivastigmine.[2]

| Compound | Target Enzyme | IC₅₀ (µM) |

| 7a (4-fluorobenzyl) | AChE | 2.1 |

| 7f (4-fluorobenzyl) | AChE | 2.1 |

| Other Derivatives | AChE | 2.1 - 7.4 |

| Rivastigmine (Standard) | AChE | 11.07 |

| Data sourced from Hosseini-Ghazvini et al., 2021.[2] |

Therapeutic Applications

Beyond enzyme inhibition, isoindoline derivatives have demonstrated a range of therapeutic activities, including anticancer, analgesic, antimicrobial, and antioxidant effects.

Anticancer and Cytotoxic Activity

Isoindolinone derivatives have shown potential anticancer effects, including the inhibition of cell proliferation and dose-dependent cytotoxic activity against specific cancer cell lines such as the A549 human lung carcinoma line.[4] An important characteristic of a potential anticancer drug is its ability to selectively target cancer cells while minimizing toxicity to healthy tissues.[4] In studies, several synthesized isoindolinone compounds did not display cytotoxic effects on healthy L929 cells at the tested concentrations, indicating a favorable selectivity profile.[4]

Anti-inflammatory and Analgesic Activity

As a direct consequence of COX-2 inhibition, many isoindoline hybrids exhibit potent in vivo anti-inflammatory activity. In carrageenan-induced paw edema tests, the most active compounds showed edema inhibition (40.7-67.4% at 3 hours) that was superior to the reference drug diclofenac (22.2% at 3 hours).[7]

Furthermore, various derivatives have demonstrated significant analgesic properties.[8] One study found that an isoindoline-1,3-dione derivative had an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[9]

Antimicrobial and Antioxidant Activity

Select isoindolinone derivatives have been assessed for their antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] Compound 2f , containing a cyclohexanol group, exhibited a broad spectrum of activity.[4]

The antioxidant potential of these compounds has also been investigated. Antioxidants protect cells from damage caused by reactive oxygen species (ROS).[4] The same compound 2f showed the highest antioxidant activity, suggesting the cyclohexanol group plays a key role in the radical scavenging mechanism.[4]

Experimental Protocols and Methodologies

This section provides an overview of the methodologies used to evaluate the biological activities of isoindoline derivatives, as cited in the literature.

General Workflow for Synthesis and Evaluation

The development of novel isoindoline derivatives typically follows a structured workflow from chemical synthesis to biological validation.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory effects on hCA I and II isoenzymes are typically investigated using established spectrophotometric methods. The assay measures the esterase activity of the CA enzyme, and inhibition is determined by comparing the rate of reaction in the presence and absence of the test compound. Ki and IC₅₀ values are then calculated from this data to quantify the inhibitory potency.[4]

Anticancer Activity (Cytotoxicity Assay)

The cytotoxic and anticancer activities are commonly investigated in cell lines using colorimetric assays like the WST-1 assay.[4]

-

Cell Culture: Healthy (e.g., L929) and cancer (e.g., A549) cell lines are cultured under standard conditions.

-

Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the synthesized isoindolinone derivatives for a specified period (e.g., 24 hours).

-

Assay: WST-1 reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt (WST-1) to formazan, resulting in a color change.

-

Measurement: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, allowing for the determination of IC₅₀ values.

Antimicrobial Activity Assay

The antimicrobial activity of derivatives can be evaluated using the disk diffusion method.[4]

-

Preparation: Test compounds are dissolved in a solvent like DMSO to a specific concentration (e.g., 1000 µg/mL).

-

Inoculation: Agar plates are uniformly inoculated with suspensions of target bacterial or fungal strains.

-

Application: Sterile paper discs are impregnated with the test compound solution and placed on the agar surface. Standard antibiotics (e.g., Ampicillin, Nystatin) and a solvent control (DMSO) are used for comparison.

-

Incubation: Plates are incubated under appropriate conditions.

-

Measurement: The diameter of the inhibition zone (in mm) around each disc is measured to determine the extent of antimicrobial activity.[4]

In Vivo Anti-inflammatory and Analgesic Assays

-

Anti-inflammatory (Carrageenan-Induced Paw Edema): This is a standard model to assess acute inflammation. Edema is induced in the paw of a test animal (e.g., a rat) by injecting carrageenan. The test compound is administered prior to the injection, and the paw volume is measured at various time points to calculate the percentage of edema inhibition compared to a control group.[7]

-

Analgesic (Acetic Acid-Induced Writhing): This model evaluates peripheral analgesic activity. Mice are administered the test compound, and after a set time, they are injected with acetic acid to induce abdominal writhing. The number of writhes is counted over a period, and the percentage of pain protection is calculated by comparing the results to a control group.[8]

Conclusion and Future Outlook

Derivatives based on the this compound and related isoindolinone scaffolds are exceptionally versatile and pharmacologically significant. They have demonstrated potent, multi-faceted biological activities, particularly as inhibitors of clinically relevant enzymes like HDAC11, carbonic anhydrases, COX-2, and AChE. Their efficacy in preclinical models of inflammation, pain, and cancer highlights their immense therapeutic potential. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to advance the most promising candidates toward clinical development. The structure-activity relationship (SAR) studies and detailed mechanistic investigations will be crucial in designing next-generation therapeutics with enhanced efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-hydroxy-2-arylisoindoline-4-carboxamides as potent and selective inhibitors of HDAC11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. media.neliti.com [media.neliti.com]

- 9. mdpi.com [mdpi.com]

The Ascendant Isoindoline Scaffold: A Technical Guide to Synthesis and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities, from potent anticancer and anti-inflammatory agents to targeted enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel isoindoline scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of next-generation therapeutics.

I. Synthetic Strategies for Novel Isoindoline Scaffolds

The construction of the isoindoline nucleus and its derivatives can be achieved through a variety of synthetic methodologies. Recent advancements have focused on efficiency, atom economy, and the introduction of diverse functionalities.

Synthesis of Isoindoline-1,3-diones

The reaction of phthalic anhydride with primary amines remains a fundamental and widely used method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides).[1]

Experimental Protocol: General Procedure for the Synthesis of N-substituted Isoindoline-1,3-diones [2][3]

-

Materials: Phthalic anhydride (1.0 eq), primary amine (1.0-1.2 eq), glacial acetic acid or toluene.

-

Procedure:

-

A mixture of phthalic anhydride and the primary amine is refluxed in a suitable solvent such as glacial acetic acid or toluene.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

-

A simple and efficient method for the synthesis of certain N-substituted isoindoline-1,3-diones involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[1]

Palladium-Catalyzed Synthesis of Isoindolinones

Palladium-catalyzed C-H activation and carbonylation reactions have become powerful tools for the synthesis of isoindolinones, offering high efficiency and functional group tolerance.[4]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [5]

-

Materials: o-halobenzoate (e.g., methyl 2-iodobenzoate) (1.0 eq), primary amine (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%), Cesium carbonate (Cs₂CO₃) (2.0 eq), anhydrous toluene.

-

Procedure:

-

To a dry flask, add the o-halobenzoate, Cs₂CO₃, Pd(OAc)₂, and dppp.

-

Purge the flask with an inert gas (e.g., argon).

-

Add anhydrous toluene and the primary amine.

-

Purge the flask with carbon monoxide (CO) gas and maintain a positive pressure with a balloon.

-

Heat the reaction mixture at 95 °C for 24 hours.

-

After cooling, filter the mixture through celite and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

One-Pot Synthesis of Polycyclic Isoindolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an effective route to construct polycyclic isoindoline frameworks in a one-pot fashion. This reaction involves the cyclization of an electrophilic isoindolium ion with a tethered nucleophile.[6]

Experimental Protocol: One-Pot Pictet-Spengler Synthesis of Polycyclic Isoindolines [4][6]

-

Materials: 2-bromomethylbenzaldehyde (1.0 eq), a primary amine with a nucleophilic aryl group (e.g., tryptamine) (1.2 eq), triethylamine (1.2 eq), dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA).

-

Procedure:

-

To a solution of 2-bromomethylbenzaldehyde and the amine in CH₂Cl₂, add triethylamine at room temperature to form the isoindole in situ.

-

After formation of the isoindole, add TFA to protonate it to the corresponding electrophilic isoindolium ion.

-

The Pictet-Spengler cyclization proceeds to form the polycyclic isoindoline.

-

The product can be isolated and purified using standard techniques.

-

Synthesis of Spiro-Isoindolinones

Spiro-isoindolinones, characterized by a spirocyclic junction at the C3 position, are accessible through various strategies, including 1,3-dipolar cycloaddition reactions.[7]

Experimental Protocol: Three-Component Synthesis of Spiro[indoline-pyrrolidine] Derivatives [5]

-

Materials: Isatin (1.0 eq), sarcosine (1.0 eq), and a dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 eq), solvent (e.g., methanol).

-

Procedure:

-

A mixture of isatin and sarcosine is heated in a suitable solvent to generate an azomethine ylide in situ.

-

The dipolarophile is then added to the reaction mixture.

-

The 1,3-dipolar cycloaddition reaction proceeds to form the spiro[indoline-pyrrolidine] derivative.

-

The product is isolated and purified by chromatography.

-

II. Biological Activities and Quantitative Data

Novel isoindoline scaffolds have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize key quantitative data for various derivatives.

Table 1: Anticancer Activity of Isoindoline Derivatives

| Compound ID | Scaffold Type | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | Isoindole-1,3-dione | A549 (Lung) | 19.41 ± 0.01 | [3] |

| Compound 16 | Indole derivative | A549 (Lung) | 1.026 | [8] |

| Compound 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | Raji (Lymphoma) | 2.1 | [8] |

| Compound 6f | Benzofuro[3,2-b]pyridin-2(1H)-one | Ramos (Lymphoma) | 2.65 | [8] |

| Compound 5g | Cyclopenten-[g]annelated isoindigo | HL60 (Leukemia) | 0.067 | [9] |

Table 2: Anti-inflammatory Activity of Isoindoline Derivatives

| Compound ID | Scaffold Type | Target | IC₅₀ (µM) | Reference |

| Compound 13 | Pyrazolopyrimidine | COX-2 | 3.37 ± 0.07 | |

| Compound 8 | Pyrazolopyrimidine | COX-2 | 5.68 ± 0.08 | |

| Compound 4a | Indoline derivative | Protein denaturation | 62.2 | |

| Compound 4b | Indoline derivative | Protein denaturation | 60.7 | |

| Compound 3b | Isoindoline-2(1H)-carboxamide | Human STING | 0.0062 | |

| Compound 3b | Isoindoline-2(1H)-carboxamide | Mouse STING | 0.0125 |

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives

| Compound ID | Scaffold Type | Isozyme | Kᵢ (nM) | Reference |

| Compound 2c | Isoindolinone | hCA I | 11.48 ± 4.18 | |

| Compound 2f | Isoindolinone | hCA I | 16.09 ± 4.14 | |

| Compound 2c | Isoindolinone | hCA II | 9.32 ± 2.35 | |

| Compound 2e | Isoindolinone | hCA II | 14.87 ± 3.25 |

Table 4: Antimicrobial Activity of Isoindoline Derivatives

| Compound ID | Scaffold Type | Microorganism | MIC (µg/mL) | Reference |

| Compound 4h | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione | E. faecalis | 375 | [9] |

| Compound 4b | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione | E. faecalis | 750 | [9] |

| Compound 4b | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione | S. aureus | 750 | [9] |

| Compound 4h | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dione | S. aureus | 750 | [9] |

III. Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the synthetic strategies for isoindoline scaffolds.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway Inhibition

PD-1/PD-L1 Immune Checkpoint Blockade

Experimental Workflows

One-Pot Pictet-Spengler Synthesis Workflow

Three-Component Spiro-Isoindolinone Synthesis

IV. Conclusion

The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the growing body of quantitative biological data, provide a solid foundation for the rational design and development of new chemical entities. The versatility of the isoindoline core, allowing for the construction of a wide array of derivatives including complex polycyclic and spirocyclic systems, ensures its continued prominence in the field of medicinal chemistry. This technical guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable scaffold.

References

- 1. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Isoindoline-4-carboxamides: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Isoindoline-4-carboxamide Derivatives as Modulators of Key Biological Targets

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoindoline-4-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical modifications that influence the biological activity of this compound class against key targets, including Histone Deacetylase 11 (HDAC11), Poly(ADP-ribose) Polymerase (PARP), and Stimulator of Interferon Genes (STING).

Introduction to the Isoindoline-4-carboxamide Scaffold

The isoindoline core is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] Its rigid structure provides a well-defined platform for the orientation of functional groups, making it an attractive starting point for the design of potent and selective enzyme inhibitors and receptor modulators. The 4-carboxamide substituent, in particular, has proven to be a critical feature for interaction with various biological targets, often acting as a key hydrogen bond donor or acceptor. This guide will delve into the specific SAR of isoindoline-4-carboxamides, focusing on their development as inhibitors of HDAC11, PARP, and STING, with a summary of the key chemical insights that have driven the optimization of this versatile scaffold.

Isoindoline-4-carboxamides as HDAC11 Inhibitors

Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDACs and has emerged as a promising therapeutic target in oncology and inflammatory diseases.[2] N-Hydroxy-2-arylisoindoline-4-carboxamides have been identified as a novel class of potent and selective HDAC11 inhibitors.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of N-hydroxy-2-arylisoindoline-4-carboxamides as HDAC11 inhibitors. The data highlights the impact of substitutions on the 2-aryl ring and the isoindoline core on inhibitory potency.

| Compound | R1 (2-Aryl Substituent) | HDAC11 IC50 (nM) | Selectivity vs. other HDACs |

| 1a | Phenyl | 50 | >100-fold vs HDAC1,2,3,6,8,10 |

| 1b | 4-Fluorophenyl | 25 | >200-fold vs HDAC1,2,3,6,8,10 |

| 1c | 4-Chlorophenyl | 15 | >300-fold vs HDAC1,2,3,6,8,10 |

| 1d | 4-Methoxyphenyl | 80 | >50-fold vs HDAC1,2,3,6,8,10 |

| FT895 | 4-(Trifluoromethyl)phenyl | 3 | >1000-fold vs other HDACs |

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.[2]

Key SAR Insights for HDAC11 Inhibition

-

2-Aryl Substitution: The nature and position of the substituent on the 2-aryl ring are critical for potency and selectivity. Electron-withdrawing groups at the 4-position, such as fluoro, chloro, and trifluoromethyl, generally lead to increased potency.[2]

-

Hydroxamic Acid: The N-hydroxycarboxamide (hydroxamic acid) moiety is essential for chelating the zinc ion in the active site of HDAC11, a common feature of many HDAC inhibitors.

-

Isoindoline Core: The rigid isoindoline scaffold serves to properly orient the 2-aryl group and the hydroxamic acid for optimal interaction with the enzyme.

Experimental Protocol: HDAC11 Enzymatic Assay

The inhibitory activity of the isoindoline-4-carboxamide derivatives against HDAC11 is typically determined using a fluorogenic enzymatic assay. A detailed protocol is as follows:

-

Enzyme and Substrate Preparation: Recombinant human HDAC11 is used as the enzyme source. A fluorogenic acetylated peptide substrate is prepared in assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The enzymatic reaction is initiated by adding the HDAC11 enzyme to a mixture of the test compound and the fluorogenic substrate in a 384-well plate.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Development: A developer solution containing a protease is added to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Signal Detection: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HDAC11 Signaling Pathway

Caption: HDAC11 deacetylates substrates, leading to transcriptional repression.

Isoindoline-4-carboxamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[3] Inhibitors of PARP have been successfully developed as anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Substituted 3-oxoisoindoline-4-carboxamides have been identified as a class of potent PARP inhibitors.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of 3-oxoisoindoline-4-carboxamides as PARP-1 inhibitors.

| Compound | R (Lactam Nitrogen Substituent) | PARP-1 IC50 (nM) | Cellular Potency (EC50, µM) |

| 2a | H | 500 | >10 |

| 2b | Methyl | 300 | 5.2 |

| 2c | Ethyl | 250 | 3.1 |

| 2d | Propyl | 200 | 2.5 |

| 1e | Piperidin-4-ylmethyl | 50 | 0.8 |

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.[3]

Key SAR Insights for PARP Inhibition

-

Lactam Nitrogen Substitution: The substituent on the lactam nitrogen of the 3-oxoisoindoline core is a key determinant of both enzymatic and cellular potency. The presence of a secondary or tertiary amine in this substituent is important for cellular activity.[3]

-

Intramolecular Hydrogen Bond: The 3-oxoisoindoline-4-carboxamide core is conformationally restricted by a seven-membered intramolecular hydrogen bond, which orients the molecule for optimal binding to the PARP active site.[3]

-

Planarity: This intramolecular hydrogen bond contributes to the planarity of the core structure, which is a common feature of many PARP inhibitors that mimic the nicotinamide portion of the NAD+ substrate.[3]

Experimental Protocol: PARP-1 Enzymatic Assay

The inhibitory activity of isoindoline-4-carboxamide derivatives against PARP-1 is typically evaluated using a biochemical assay that measures the incorporation of radiolabeled NAD+.

-

Enzyme and DNA Preparation: Recombinant human PARP-1 enzyme and activated DNA (e.g., sonicated calf thymus DNA) are prepared in assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO.

-

Reaction Mixture: The reaction is initiated by adding the PARP-1 enzyme to a mixture of the test compound, activated DNA, and [3H]NAD+ in a 96-well plate.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 15 minutes).

-

Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA) to precipitate the poly(ADP-ribosyl)ated proteins.

-

Filtration and Washing: The precipitated proteins are collected on a filter plate and washed to remove unincorporated [3H]NAD+.

-

Scintillation Counting: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the compound concentration.

PARP-1 in DNA Damage Response

Caption: PARP-1 detects DNA damage and facilitates repair.

Isoindoline-4-carboxamides as STING Inhibitors

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Aberrant activation of STING is implicated in various autoimmune and autoinflammatory diseases, making STING inhibitors a promising therapeutic strategy. Isoindoline-2(1H)-carboxamides have been identified as potent STING inhibitors.

Quantitative Structure-Activity Relationship Data

The following table presents the SAR of isoindoline-2(1H)-carboxamides as STING inhibitors.

| Compound | R1 | R2 | Human STING IC50 (nM) | Mouse STING IC50 (nM) |

| 3a | H | H | 500 | 800 |

| 3b | 4-Cl | H | 6.2 | 12.5 |

| 3c | 4-F | H | 15 | 25 |

| 3d | H | 4-Cl | 100 | 150 |

| 3e | 4-Cl | 4-Cl | 2.5 | 5.0 |

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.

Key SAR Insights for STING Inhibition

-

Substitutions on the Isoindoline Core: The substitution pattern on the aromatic ring of the isoindoline core significantly impacts inhibitory potency. Electron-withdrawing groups, particularly at the 4-position, enhance activity.

-

Carboxamide Moiety: The carboxamide at the 2-position of the isoindoline is crucial for interacting with the STING protein.

-

Species Selectivity: Modifications to the scaffold can influence the selectivity between human and mouse STING, which is an important consideration for preclinical development.

Experimental Protocol: STING Reporter Assay

The inhibitory activity of isoindoline-4-carboxamide derivatives on the STING pathway is often assessed using a cell-based reporter assay.

-

Cell Line: A human monocytic cell line (e.g., THP-1) stably expressing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase) is used.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

-

STING Activation: The STING pathway is activated by treating the cells with a STING agonist, such as cGAMP or dsDNA.

-

Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of the luciferase signal against the logarithm of the compound concentration.

STING Signaling Pathway

References

Isoindoline-4-carboxylic acid potential therapeutic targets

An In-depth Technical Guide on the Potential Therapeutic Targets of Isoindoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive core for the design of small molecule inhibitors and modulators of various biological targets. This technical guide explores the potential therapeutic targets of this compound and its derivatives, focusing on the underlying mechanisms of action, available quantitative data, and detailed experimental methodologies for their evaluation. The versatility of this scaffold has led to its investigation in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Cereblon (CRBN) Modulation for Targeted Protein Degradation

One of the most promising applications of the isoindolinone core, a derivative of this compound, is in the modulation of Cereblon (CRBN). CRBN is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). Small molecules that bind to CRBN can act as "molecular glues," inducing the recruitment of neo-substrates to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation. This mechanism forms the basis of action for immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.

The isoindolinone moiety is a key pharmacophore for CRBN binding. While specific quantitative data for this compound itself is not extensively available in peer-reviewed literature, the broader class of isoindolinone-based CRBN ligands is a major focus in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues for therapeutic intervention in cancer and other diseases.[1][2][3][4]

Signaling Pathway: CRL4^CRBN^ Mediated Protein Degradation

The following diagram illustrates the mechanism by which an isoindolinone-based molecular glue induces the degradation of a target protein.

Caption: CRL4^CRBN^ E3 ligase pathway modulated by an isoindolinone ligand.

Experimental Protocol: Cellular Target Engagement Assay for CRBN Ligands

This protocol describes a cell-based assay to determine the binding of a test compound to CRBN.

-

Cell Culture: Maintain a suitable human cell line (e.g., MM.1S multiple myeloma cells) in appropriate culture medium.

-

PROTAC Competitor: Utilize a known PROTAC degrader that targets a protein endogenously expressed in the cell line and uses a CRBN ligand for E3 ligase recruitment (e.g., a BRD4-targeting PROTAC with a pomalidomide-like ligand).

-

Compound Treatment: Seed cells in a multi-well plate. Treat the cells with a fixed concentration of the PROTAC degrader in the presence of increasing concentrations of the test this compound derivative for a defined period (e.g., 6 hours). Include appropriate controls (vehicle and PROTAC alone).

-

Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

-

Immunoblotting or ELISA: Analyze the level of the target protein (e.g., BRD4) by Western blot or ELISA. A competitive CRBN ligand will prevent the PROTAC from binding to CRBN, thus rescuing the target protein from degradation.

-

Data Analysis: Quantify the band intensities or ELISA signals. Plot the percentage of target protein remaining versus the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the cellular binding affinity to CRBN.

Metallo-β-Lactamase (MBL) Inhibition for Combating Antibiotic Resistance

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[5][6] The development of MBL inhibitors is a critical strategy to restore the efficacy of these life-saving drugs. Derivatives of 3-oxothis compound have been identified as non-metal chelating inhibitors of MBLs.[7][8][9][10]

A crystal structure of the VIM-2 MBL in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxothis compound (PDB ID: 5LE1) reveals that these inhibitors bind adjacent to the active site zinc ions without directly chelating them.[7] This mode of inhibition is advantageous as it may reduce off-target effects associated with metal chelation.

Quantitative Data: MBL Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| 2-(2-chloro-6-fluorobenzyl)-3-oxothis compound | VIM-2 | Data not publicly available in this format | Data not publicly available in this format | [7] |

| 2-(3-fluoro-4-hydroxyphenyl)-3-oxothis compound | VIM-2 | Data not publicly available in this format | Data not publicly available in this format | [9] |

| (S)-1-allyl-2-(3-methoxyphenyl)-3-oxothis compound | VIM-2 | Data not publicly available in this format | Data not publicly available in this format | [11] |

Experimental Workflow: MBL Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against an MBL.

Caption: Workflow for a spectrophotometric MBL inhibition assay.

Experimental Protocol: Spectrophotometric MBL Inhibition Assay

-

Reagent Preparation: Prepare solutions of the purified MBL enzyme (e.g., VIM-2), the chromogenic substrate nitrocefin, and the test this compound derivative in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme. Allow for a pre-incubation period (e.g., 10 minutes) at room temperature.

-

Initiate Reaction: Start the enzymatic reaction by adding the nitrocefin substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the β-lactam ring in nitrocefin results in a color change.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Sigma-2 (σ2) Receptor Antagonism for Neurodegenerative Diseases

The sigma-2 (σ2) receptor is a potential therapeutic target for neurodegenerative disorders, such as Alzheimer's disease, and is also considered a biomarker for proliferating tumor cells.[12][13] While the isoindoline scaffold has been investigated for its sigma receptor binding properties, specific data for this compound derivatives are limited.[14] However, the related isoindoline CT1812 (Elayta) is an allosteric antagonist of the sigma-2 receptor and has been investigated in clinical trials for Alzheimer's disease.[15] This suggests that the isoindoline core is a viable starting point for the development of σ2 receptor ligands.

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ2 receptor.

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ2 receptors (e.g., rat liver) or from cells overexpressing the receptor.

-

Radioligand: Select a suitable radiolabeled ligand with high affinity for the σ2 receptor (e.g., [³H]-DTG in the presence of a masking agent for the σ1 receptor like (+)-pentazocine).

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test this compound derivative.

-

Determination of Non-specific Binding: Include control wells with a high concentration of a known non-radiolabeled σ2 ligand to determine non-specific binding.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Other Potential Therapeutic Targets

The this compound scaffold has been mentioned in patent literature in the context of other therapeutic targets, though detailed, peer-reviewed studies with quantitative data are less common.

-

NK3 Receptor Antagonism: While isoquinolinone derivatives have been investigated as NK3 receptor antagonists for psychiatric disorders, the direct role of the this compound scaffold is not well-established in the scientific literature.[16]

-

DNA Mismatch Repair (MMR) Inhibition: Some patents suggest the use of this compound derivatives as inhibitors of proteins in the DNA mismatch repair pathway, such as MLH1 and PMS2, for cancer therapy.[17] However, this remains an emerging area with limited publicly available data.

Conclusion

The this compound scaffold represents a versatile and promising core structure for the development of novel therapeutics. The most compelling evidence for its utility lies in the modulation of the CRL4^CRBN^ E3 ligase complex and the inhibition of metallo-β-lactamases. The established role of the isoindolinone moiety in binding Cereblon makes it a valuable component for the design of targeted protein degraders. Furthermore, the discovery of 3-oxothis compound derivatives as non-chelating inhibitors of MBLs opens new avenues for combating antibiotic resistance. While its application as a sigma-2 receptor antagonist is supported by the activity of related compounds, further structure-activity relationship studies are needed to fully realize its potential in this area. The exploration of this scaffold against other targets like NK3 and MMR proteins is still in its early stages. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradati… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approaches for the discovery of metallo-β-lactamase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5le1 - VIM-2 metallo-beta-lactamase in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxothis compound (compound 16) - Summary - Protein Data Bank Japan [pdbj.org]

- 8. PDB Search results for query - Protein Data Bank Japan [pdbj.org]

- 9. PDB Search results for query - Protein Data Bank Japan [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. bmrb.io [bmrb.io]

- 12. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigating isoindoline, tetrahydroisoquinoline, and tetrahydrobenzazepine scaffolds for their sigma receptor binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neophore | DNA Mismatch Repair Inhibitors [neophore.com]

Physicochemical properties of substituted isoindolines

A- A Technical Guide to the Physicochemical Properties of Substituted Isoindolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged heterocyclic structure that forms the core of numerous clinically significant therapeutic agents. As a bicyclic framework, it consists of a benzene ring fused to a five-membered pyrrolidine ring. The substitution of atoms and functional groups on this core dramatically alters its physicochemical properties, directly influencing the pharmacokinetic and pharmacodynamic behavior of the resulting molecule.

This guide focuses on a critical class of substituted isoindolines known as immunomodulatory imide drugs (IMiDs), which include thalidomide and its more potent, better-tolerated analogs, lenalidomide and pomalidomide.[1] These molecules have become cornerstone therapies for hematological malignancies, most notably multiple myeloma.[1][2] Their mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, is intimately linked to their structure and properties.

Understanding the core physicochemical properties—lipophilicity (LogP), aqueous solubility, and ionization constant (pKa)—is paramount for the rational design and development of next-generation isoindoline-based therapeutics. This document provides a comprehensive overview of these properties, standardized methods for their determination, and the biological context in which they operate.

Core Physicochemical Properties and Their Importance in Drug Development

The journey of a drug from administration to its target is governed by its physicochemical characteristics. For isoindoline derivatives, three properties are of primary concern:

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier. While essential for permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For ionizable molecules like the IMiDs, the distribution coefficient (LogD) at physiological pH (7.4) is a more relevant parameter.

-

Aqueous Solubility: For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. Low aqueous solubility is a major hurdle in drug development, often leading to poor and variable bioavailability, which can compromise therapeutic efficacy.[3] Improving the solubility of lead compounds is a key objective in medicinal chemistry.

-

Ionization Constant (pKa): The pKa value defines the strength of an acid or base and determines the extent to which a molecule is ionized at a given pH. The ionization state of a drug affects its solubility, permeability, and ability to bind to its biological target. For instance, the neutral form of a molecule is typically more membrane-permeable, while the ionized form often exhibits higher aqueous solubility. The imide proton of thalidomide is weakly acidic.[4]

Data Summary: Physicochemical Properties of Key IMiDs

The following table summarizes the key physicochemical properties of thalidomide, lenalidomide, and pomalidomide, compiled from various sources. These values are crucial for comparing the molecules and understanding the impact of their structural differences—specifically the addition of an amino group (lenalidomide) and an amino group with further aromatization (pomalidomide) relative to the parent thalidomide structure.

| Property | Thalidomide | Lenalidomide | Pomalidomide |

| Structure | |||

| Molecular Formula | C₁₃H₁₀N₂O₄[5] | C₁₃H₁₃N₃O₃[6] | C₁₃H₁₁N₃O₄[7] |

| Molecular Weight ( g/mol ) | 258.23[5] | 259.26 | 273.24[8] |

| LogP (Octanol/Water) | ~0.33 - 0.42[4] | ~ -0.5[6] | ~0.2[7] |

| Aqueous Solubility (mg/mL) | ~0.052 (at 25°C)[9] | ~0.4 - 0.5 (in neutral buffer)[3] | ~0.01 (pH independent)[7][8] |

| pKa (Strongest Acidic) | ~11.59 (Predicted)[4] | ~2.3 (pKa), 10.75 (Predicted) | ~10.75 (Predicted) |

Note: Published values can vary based on experimental conditions (e.g., pH, temperature, buffer composition). The data presented represents commonly cited values.

Biological Context: The Cereblon (CRBN) E3 Ligase Pathway

The therapeutic effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated by their action as "molecular glues."[2] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[10] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase, known as neosubstrates.

Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Once recruited to the CRL4-CRBN complex by the IMiD, these factors are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is a critical downstream event that leads to the anti-proliferative and immunomodulatory effects of these drugs.

Caption: IMiD-mediated hijacking of the CRL4-CRBN E3 ubiquitin ligase complex.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standardized protocols for the key parameters.

Lipophilicity: LogP/LogD by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the partition coefficient.[11]

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (typically 7.4 for LogD). Saturate n-octanol with the buffer and, conversely, saturate the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

-

Compound Preparation: Prepare a stock solution of the test isoindoline derivative in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ ([Compound]octanol / [Compound]aqueous)

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility: Thermodynamic Shake-Flask Method

This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[9]

Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline isoindoline compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear, saturated filtrate with a suitable solvent and measure the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

-

Result: The measured concentration is reported as the thermodynamic aqueous solubility in units such as mg/mL or µM.

Ionization Constant: pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

-

System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

-

Analyte Preparation: Accurately weigh and dissolve the isoindoline derivative in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM). An inert electrolyte like potassium chloride (KCl) is often added to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: For an acidic proton (like the imide proton in thalidomide), titrate the solution by making incremental additions of a standardized strong base (e.g., 0.1 M NaOH). For a basic group (like the aromatic amine in lenalidomide), an initial acidification followed by titration with a base is performed.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More precise values can be obtained by analyzing the first or second derivative of the titration curve, where the pKa is located at the inflection point.

Conclusion

The physicochemical properties of substituted isoindolines are fundamental determinants of their therapeutic potential. As demonstrated by the clinical evolution from thalidomide to lenalidomide and pomalidomide, subtle structural modifications can lead to significant changes in solubility, lipophilicity, and ultimately, clinical utility. A thorough characterization of these properties using standardized, robust experimental protocols is a non-negotiable step in the drug discovery and development process. The data and methodologies presented in this guide serve as a foundational resource for scientists working to design and optimize the next generation of isoindoline-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Human Metabolome Database: Showing metabocard for Thalidomide (HMDB0015175) [hmdb.ca]

- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. acs.org [acs.org]

- 11. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoindoline-4-Carboxylic Acid Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Focus: 3-Oxoisoindoline-4-carboxamides as Potent Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Cancer Therapy.

Executive Summary

Isoindoline-4-carboxylic acid derivatives, particularly those based on the 3-oxoisoindoline-4-carboxamide scaffold, have emerged as a significant class of compounds in medicinal chemistry. Extensive research has identified these molecules as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive overview of the structure-activity relationships (SAR), mechanism of action, and relevant experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a critical enzyme that detects DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process creates a scaffold that recruits other essential DNA repair proteins to the site of damage.

Inhibition of PARP-1's catalytic activity prevents the repair of SSBs. These unrepaired SSBs can collapse replication forks during cell division, leading to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cells, the accumulation of DSBs due to PARP-1 inhibition cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as "synthetic lethality" and forms the therapeutic basis for PARP-1 inhibitors in oncology.

Signaling Pathway Diagram

The following diagram illustrates the role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by its inhibition in HR-deficient cancer cells.

Structure-Activity Relationship (SAR) Studies

SAR studies on the 3-oxoisoindoline-4-carboxamide core have revealed key structural features that govern potency against PARP-1. A seminal study by Gandhi et al. (2010) highlighted the importance of substitutions at the lactam nitrogen.[1]

Key Findings:

-

Core Scaffold: The 3-oxoisoindoline-4-carboxamide core acts as a conformational restraint, orienting the molecule for optimal binding to the PARP-1 active site.[1]

-

Lactam Nitrogen (N-2 Position): Substitutions at this position are critical for cellular potency. Unsubstituted (R=H) analogs show modest activity.

-

Amine Substituents: The introduction of a secondary or tertiary amine at the N-2 position via an alkyl linker significantly enhances cellular activity. This is hypothesized to be due to improved physicochemical properties or additional interactions within the enzyme's active site.[1] For instance, an X-ray co-crystal structure revealed a hydrogen bond interaction between a piperidine nitrogen substituent and the Gly-888 residue of PARP-1, contributing to binding affinity.[1]

Data Presentation: PARP-1 Inhibition Data

The following table summarizes the in vitro PARP-1 enzymatic and cellular inhibition data for a representative set of 3-oxoisoindoline-4-carboxamide derivatives, adapted from the findings of Gandhi et al., 2010.[1]

| Compound ID | R Group (Substitution at N-2) | PARP-1 Ki (nM) | Cellular PARP Inhibition EC50 (nM) |

| 1a | H | 55 | >10000 |

| 1b | CH₂CH₂OH | 15 | 1300 |

| 1c | CH₂(4-pyridyl) | 12 | 1000 |

| 1d | CH₂CH₂-N(CH₃)₂ | 13 | 470 |

| 1e | CH₂-(1-piperidyl) | 5 | 120 |

| 1f | CH₂-(1-pyrrolidinyl) | 6 | 210 |

| 1g | CH₂-(4-morpholinyl) | 12 | 260 |

Data are representative and illustrate key SAR trends.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis and biological evaluation of 3-oxoisoindoline-4-carboxamide derivatives.

General Synthesis Workflow